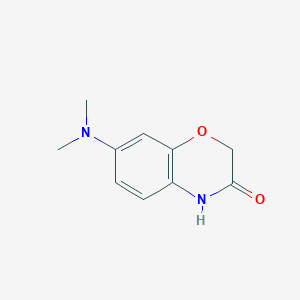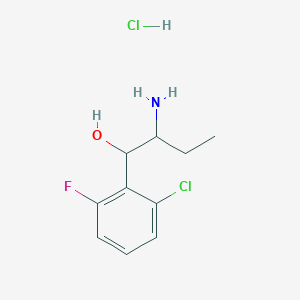
4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride
説明
科学的研究の応用
Chemical Synthesis and Catalysis
- The Claisen rearrangement, a chemical reaction used to produce various natural product precursors, has been studied with compounds related to 4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride. One research explored the use of a novel solid superacid UDCaT-5 for the rearrangement of allyl-4-methoxyphenyl ether to 2-allyl-4-methoxyphenol, an important component in perfumes, flavors, and other consumer products (Yadav & Lande, 2005).
Organic Chemistry and Synthesis
- A study on the asymmetric synthesis of diacylglycerols starting from allyl bromide, which was then converted to allyl 4-methoxyphenyl ether, demonstrates the significance of these compounds in organic synthesis. This research highlights a method for producing high-yield and high optical purity glycerol derivatives, important in various chemical and pharmaceutical applications (Vilchèze & Bittman, 1994).
Photoreactive Studies
- Research into the Claisen rearrangement of 1-allyloxy-2-methoxymethoxybenzene, a compound closely related to this compound, provides insights into photo-Claisen rearrangement processes. This study contributes to the understanding of radical pair mechanisms in chemical reactions, important for developing photoresponsive materials (Wang Li-dong, 2008).
Analytical Chemistry
- Analytical methods have been developed for studying the rearrangement and cleavage of allyl ethers, closely related to this compound. These methods are crucial for understanding reaction mechanisms and developing new chemical syntheses (Murakami, Minami & Ozawa, 2004).
Pharmacology and Drug Development
- In pharmacology, allyl phenyl ethers, which are structurally related to this compound, have been studied for their potential antimicrobial properties. This research can inform the development of new pharmaceutical compounds with antimicrobial activity (Kumaraswamy, Ranjithkumar, Narsimha & VasudevaReddy, 2014).
特性
IUPAC Name |
3-[(2-methoxy-4-prop-2-enylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-4-12-5-6-14(15(9-12)17-2)18-11-13-7-8-16-10-13;/h3,5-6,9,13,16H,1,4,7-8,10-11H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHBPJZEUPMBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219956-98-5 | |
| Record name | Pyrrolidine, 3-[[2-methoxy-4-(2-propen-1-yl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


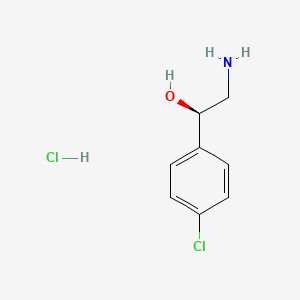
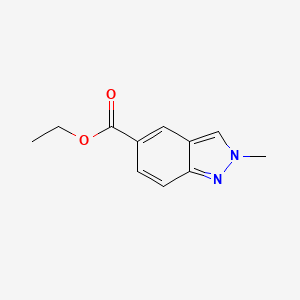
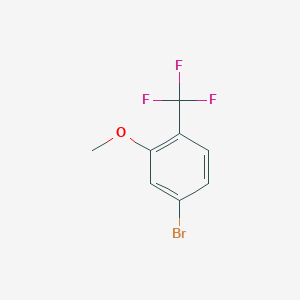
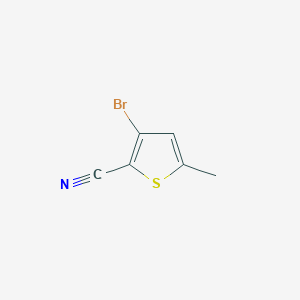

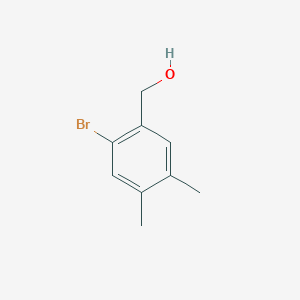

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride](/img/structure/B1374445.png)
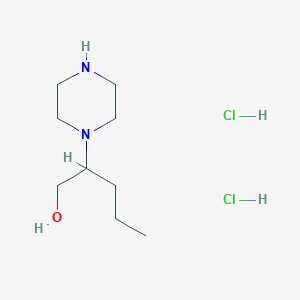
![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1374447.png)
